molecular formula C9H20N2O B1481345 (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2090302-95-5

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1481345
CAS No.: 2090302-95-5
M. Wt: 172.27 g/mol
InChI Key: FWZXBTSVPSCBIA-UHFFFAOYSA-N
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Description

(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol can be achieved through a series of chemical reactions. One common method involves the reductive amination of a ketone precursor with an amine. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry: (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors in the body.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the aminoethyl and hydroxyl groups.

    4,4-Dimethylpyrrolidine: Lacks the aminoethyl and hydroxyl groups but retains the dimethyl substitution.

    (1-(2-Aminoethyl)pyrrolidine): Similar structure but without the hydroxyl group.

Uniqueness: (1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[1-(2-aminoethyl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)7-11(4-3-10)5-8(9)6-12/h8,12H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXBTSVPSCBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(2-Aminoethyl)-4,4-dimethylpyrrolidin-3-yl)methanol

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